Cas no 1781036-32-5 (benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate)

Benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate is a specialized organic compound featuring a chlorosulfonyl group and a carbamate moiety, making it a versatile intermediate in synthetic chemistry. Its reactive chlorosulfonyl functionality enables efficient sulfonamide formation, while the benzyl-protected carbamate group offers stability under various conditions. The cyclohexyl backbone enhances steric control, facilitating selective transformations. This compound is particularly useful in peptide modification, polymer synthesis, and pharmaceutical derivatization, where precise functional group manipulation is required. Its well-defined structure ensures consistent reactivity, making it a reliable choice for researchers developing complex molecular architectures. Proper handling under anhydrous conditions is recommended due to the moisture-sensitive chlorosulfonyl group.
benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate structure
1781036-32-5 structure
Product name:benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate
CAS No:1781036-32-5
MF:C16H22ClNO4S
MW:359.868182659149
CID:6452010
PubChem ID:84715792

benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate
    • Carbamic acid, N-[[1-[(chlorosulfonyl)methyl]cyclohexyl]methyl]-, phenylmethyl ester
    • Inchi: 1S/C16H22ClNO4S/c17-23(20,21)13-16(9-5-2-6-10-16)12-18-15(19)22-11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,19)
    • InChI Key: WFLABBLXZAMBSA-UHFFFAOYSA-N
    • SMILES: C(OCC1=CC=CC=C1)(=O)NCC1(CS(Cl)(=O)=O)CCCCC1

Experimental Properties

  • Density: 1.260±0.06 g/cm3(Predicted)
  • Boiling Point: 514.7±33.0 °C(Predicted)
  • pka: 12.61±0.46(Predicted)

benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1440543-5000mg
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
1781036-32-5
5000mg
$5014.0 2023-09-29
Enamine
EN300-1440543-250mg
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
1781036-32-5
250mg
$855.0 2023-09-29
Enamine
EN300-1440543-1000mg
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
1781036-32-5
1000mg
$1729.0 2023-09-29
Enamine
EN300-1440543-10.0g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
1781036-32-5
10g
$7435.0 2023-06-06
Enamine
EN300-1440543-0.1g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
1781036-32-5
0.1g
$600.0 2023-06-06
Enamine
EN300-1440543-2.5g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
1781036-32-5
2.5g
$3389.0 2023-06-06
Enamine
EN300-1440543-5.0g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
1781036-32-5
5g
$5014.0 2023-06-06
Enamine
EN300-1440543-0.25g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
1781036-32-5
0.25g
$855.0 2023-06-06
Enamine
EN300-1440543-1.0g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
1781036-32-5
1g
$1729.0 2023-06-06
Enamine
EN300-1440543-0.05g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
1781036-32-5
0.05g
$459.0 2023-06-06

Additional information on benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate

Recent Advances in the Study of Benzyl N-({1-(Chlorosulfonyl)methylcyclohexyl}methyl)carbamate (CAS: 1781036-32-5): A Comprehensive Research Brief

The compound benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate (CAS: 1781036-32-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.

Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of novel sulfonamide-based therapeutics. The presence of both chlorosulfonyl and carbamate functional groups in its structure makes it particularly valuable for the development of protease inhibitors and other enzyme-targeting drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a building block for covalent inhibitors targeting SARS-CoV-2 main protease.

Significant progress has been made in optimizing the synthetic routes for benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate. Researchers at MIT recently developed a more efficient, three-step synthesis with improved yield (78%) and purity (>98%), as reported in Organic Process Research & Development. This advancement addresses previous challenges in scale-up production, making the compound more accessible for pharmaceutical development.

The compound's mechanism of action has been elucidated through crystallographic studies. X-ray diffraction analysis reveals that the chlorosulfonyl group forms stable covalent bonds with cysteine residues in target enzymes, while the carbamate moiety contributes to binding affinity through hydrogen bonding interactions. This dual functionality has been exploited in the design of selective kinase inhibitors, with promising results in preclinical cancer models.

Emerging applications include its use in PROTAC (proteolysis-targeting chimera) technology, where it serves as a warhead for targeted protein degradation. A Nature Chemical Biology publication (2024) described its incorporation into novel PROTAC molecules that effectively degrade oncogenic proteins in hematological malignancies.

Safety and pharmacokinetic studies have shown that derivatives of benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate exhibit favorable drug-like properties, with improved metabolic stability compared to earlier sulfonamide-based compounds. However, researchers note the need for further optimization to reduce potential off-target effects, as highlighted in recent toxicity studies published in Chemical Research in Toxicology.

The compound's versatility is further demonstrated by its application in chemical biology probes. Several research groups have developed fluorescent and biotinylated derivatives for target identification and validation studies, significantly advancing our understanding of sulfonamide-protein interactions in cellular systems.

Looking forward, benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}methyl)carbamate and its derivatives hold promise for addressing challenging therapeutic targets, particularly in oncology and infectious diseases. Ongoing clinical trials of compounds derived from this scaffold are expected to yield important results in 2024-2025, potentially validating its utility in next-generation therapeutics.

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